Atropine glucuronide
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Overview
Description
Atropine glucuronide is a metabolite of atropine, a tropane alkaloid and anticholinergic medication. Atropine is commonly used to treat certain types of nerve agent and pesticide poisonings, as well as some types of slow heart rate, and to decrease saliva production during surgery . This compound is formed through the process of glucuronidation, which enhances the solubility and excretion of atropine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of atropine involves several steps, including the hydroxymethylation and separation of byproducts with high structural similarity to atropine. This process can be carried out using continuous-flow synthesis, which combines individual synthesis and purification steps into one integrated system . The reaction conditions typically involve careful pH control and the use of functionalized resins for purification.
Industrial Production Methods
Industrial production of atropine glucuronide involves the enzymatic glucuronidation of atropine. This process uses uridine diphosphate glucuronic acid (UDPGA) as a cofactor and is catalyzed by UDP-glucuronosyltransferase enzymes . The reaction is carried out under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Atropine glucuronide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group of atropine can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert this compound back to atropine.
Substitution: Substitution reactions can occur at the ester linkage of this compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to prevent degradation of the compound.
Major Products Formed
The major products formed from the reactions of this compound include noratropine, atropin-n-oxide, tropine, and tropic acid .
Scientific Research Applications
Atropine glucuronide has several scientific research applications, including:
Chemistry: It is used as a model compound to study glucuronidation processes and the metabolism of tropane alkaloids.
Biology: It is used in studies of enzyme kinetics and the role of UDP-glucuronosyltransferase enzymes in drug metabolism.
Medicine: It is investigated for its potential therapeutic effects and its role in the detoxification of atropine.
Industry: It is used in the development of analytical methods for the detection and quantification of atropine and its metabolites
Mechanism of Action
Atropine glucuronide exerts its effects by inhibiting the action of acetylcholine on muscarinic receptors. This inhibition blocks the parasympathetic nervous system, leading to increased heart rate and reduced secretions . The molecular targets of this compound include muscarinic receptors in the heart, lungs, and gastrointestinal tract.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to atropine glucuronide include:
Morphine-6-glucuronide: A pharmacologically active glucuronide of morphine.
Paracetamol glucuronide: A major metabolite of paracetamol.
Propofol glucuronide: A metabolite of the anesthetic propofol.
Uniqueness
This compound is unique due to its specific role in the metabolism and detoxification of atropine. Unlike other glucuronides, it is formed from a tropane alkaloid and has distinct pharmacological properties.
Properties
CAS No. |
17301-09-6 |
---|---|
Molecular Formula |
C23H31NO9 |
Molecular Weight |
465.5 g/mol |
IUPAC Name |
3,4,5-trihydroxy-6-[3-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy]-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C23H31NO9/c1-24-13-7-8-14(24)10-15(9-13)32-22(30)16(12-5-3-2-4-6-12)11-31-23-19(27)17(25)18(26)20(33-23)21(28)29/h2-6,13-20,23,25-27H,7-11H2,1H3,(H,28,29) |
InChI Key |
WIFBYLWEGJIRPO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(COC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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